3,4,4’-Trichlorocarbanilide(Triclocarban)
3,4,4’-Trichlorocarbanilide(Triclocarban)
Triclocarban is a triclosan analogue with an antibacterial property. Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, widely distributed in bacteria, fungi and plants. ACP reductase catalyses the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition.
Triclocarban appears as fine white plates or white powder. (NTP, 1992)
Triclocarban is a member of the class of phenylureas that is urea substituted by a 4-chlorophenyl group and a 3,4-dichlorophenyl group at positions 1 and 3 respectively. It has a role as a disinfectant, an antiseptic drug, an antimicrobial agent, an environmental contaminant and a xenobiotic. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas. It derives from a 1,3-diphenylurea.
Triclocarban appears as fine white plates or white powder. (NTP, 1992)
Triclocarban is a member of the class of phenylureas that is urea substituted by a 4-chlorophenyl group and a 3,4-dichlorophenyl group at positions 1 and 3 respectively. It has a role as a disinfectant, an antiseptic drug, an antimicrobial agent, an environmental contaminant and a xenobiotic. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas. It derives from a 1,3-diphenylurea.
Brand Name:
Vulcanchem
CAS No.:
101-20-2
VCID:
VC0027905
InChI:
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
SMILES:
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Molecular Formula:
C₁₃H₉Cl₃N₂O
Molecular Weight:
315.6 g/mol
3,4,4’-Trichlorocarbanilide(Triclocarban)
CAS No.: 101-20-2
Reference Standards
VCID: VC0027905
Molecular Formula: C₁₃H₉Cl₃N₂O
Molecular Weight: 315.6 g/mol
CAS No. | 101-20-2 |
---|---|
Product Name | 3,4,4’-Trichlorocarbanilide(Triclocarban) |
Molecular Formula | C₁₃H₉Cl₃N₂O |
Molecular Weight | 315.6 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
Standard InChI | InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |
Standard InChIKey | ICUTUKXCWQYESQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Boiling Point | 250 °C at 97.8 kPa (733 mm Hg) |
Colorform | Fine white plates Fine plates Fine, white to off-white powde |
Density | 0.336 g/cu cm at 20 °C |
Melting Point | 482 to 493 °F (NTP, 1992) 491.2- 493 255.6 °C 254.4 °C |
Physical Description | Triclocarban appears as fine white plates or white powder. (NTP, 1992) |
Description | Triclocarban is a triclosan analogue with an antibacterial property. Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, widely distributed in bacteria, fungi and plants. ACP reductase catalyses the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition. Triclocarban appears as fine white plates or white powder. (NTP, 1992) Triclocarban is a member of the class of phenylureas that is urea substituted by a 4-chlorophenyl group and a 3,4-dichlorophenyl group at positions 1 and 3 respectively. It has a role as a disinfectant, an antiseptic drug, an antimicrobial agent, an environmental contaminant and a xenobiotic. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas. It derives from a 1,3-diphenylurea. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | less than 1 mg/mL at 79° F (NTP, 1992) Insoluble In water, 0.11 mg/L at 20 °C Practically insoluble in water 1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide In methanol, 1.6 g/L at 35 °C |
Synonyms | N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea; 3,4,4’-Trichlorocarbanilide; 3,4,4’-Trichlorodiphenylurea; Cusiter; Cutisan; ENT 26925; Genoface; Preventol SB; Procutene; Solubacter; TCC; |
Vapor Pressure | 3.6X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 7547 |
Last Modified | Nov 11 2021 |
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